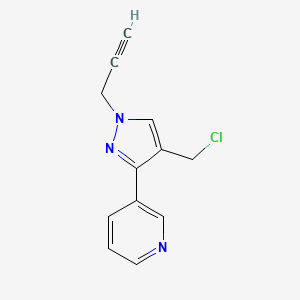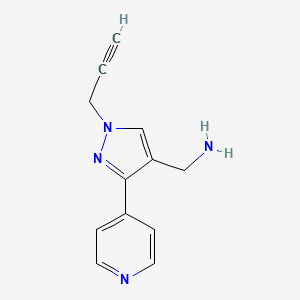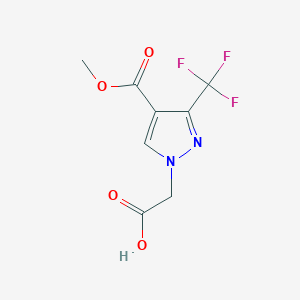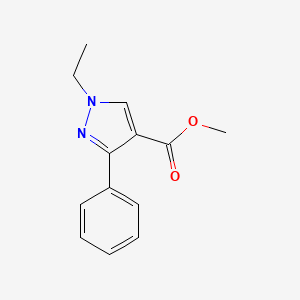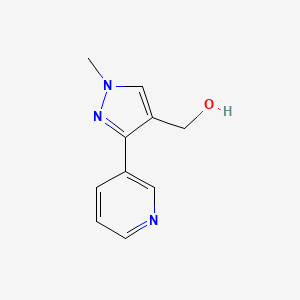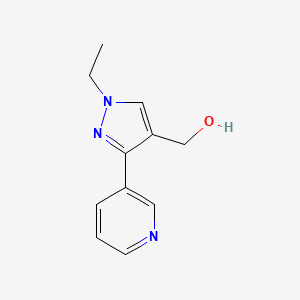
2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one” is C13H23ClN2O . Its average mass is 258.788 Da and its monoisotopic mass is 258.149902 Da .Physical And Chemical Properties Analysis
The compound “2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one” has a molecular weight of 239.1 . It is stored at room temperature and is available in powder form . Its melting point is between 135-138°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one is used as a key intermediate in the synthesis of various compounds. For instance, Ji et al. (2017) developed a method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one using 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole, which is a promising agricultural fungicide. This method is noted for its high yield and purity, suitable for industrial applications (H. Ji, Ya Niu, Dongming Liu, Weidong Wang, & Chuanbo Dai, 2017).
Antibacterial Activity
- Compounds derived from 2-chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one have been investigated for their antibacterial properties. For example, Ram C.Merugu, D.Ramesh, and B.Sreenivasulu (2010) conducted a study on benzyl piperazine with pyrimidine and isoindolinedione, indicating potential antibacterial activity (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).
Anticancer Activity
- Research has also been conducted on the potential anticancer applications of derivatives of this compound. Jiang, Xu, and Wu (2016) synthesized new derivatives and evaluated them for anticancer activity, finding moderate-to-potent antiproliferative activities against various cancer cell lines (Jun Jiang, Feng Xu, & Han-gui Wu, 2016).
Molecular Structures and Solid-State NMR Correlations
- Studies like Pettinari et al. (2016) have focused on the molecular structures of complexes involving this compound, contributing to the understanding of its chemical behavior and potential applications in areas such as nanotechnology (R. Pettinari, F. Marchetti, C. Pettinari, Francesca Condello, B. Skelton, A. White, M. R. Chierotti, & R. Gobetto, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(4-cycloheptylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c14-11-13(17)16-9-7-15(8-10-16)12-5-3-1-2-4-6-12/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHPUUHMKCXALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






